molecular formula C16H21NO5 B6201146 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid CAS No. 1131220-40-0

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid

Katalognummer: B6201146
CAS-Nummer: 1131220-40-0
Molekulargewicht: 307.34 g/mol
InChI-Schlüssel: BWLHTRAQVOVRCJ-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is a complex organic compound with a unique structure that includes a morpholine ring and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzoic acid moiety through a coupling reaction. The reaction conditions often require the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid
  • 4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid

Uniqueness

4-[(2S)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is unique due to its specific combination of a morpholine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

1131220-40-0

Molekularformel

C16H21NO5

Molekulargewicht

307.34 g/mol

IUPAC-Name

4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m1/s1

InChI-Schlüssel

BWLHTRAQVOVRCJ-CYBMUJFWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.